Benzenesulfonyl azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

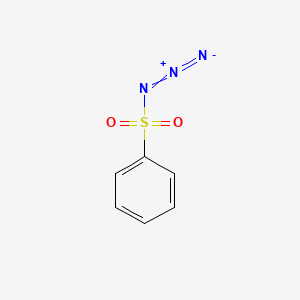

Structure

3D Structure

Properties

IUPAC Name |

N-diazobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c7-8-9-12(10,11)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRSVLCCIJUKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339352 | |

| Record name | Benzenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-10-3 | |

| Record name | Benzenesulfonyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzenesulfonyl azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzenesulfonyl Azide: A Technical Guide to Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and key reactions of benzenesulfonyl azide (B81097). It is intended to serve as a technical resource for professionals in research and development who utilize this versatile and highly reactive compound.

Core Chemical and Physical Properties

Benzenesulfonyl azide is an organic compound widely used in synthetic chemistry. Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃O₂S | [1][2] |

| Molecular Weight | 183.19 g/mol | [1][3] |

| IUPAC Name | N-diazobenzenesulfonamide | [1][2] |

| CAS Number | 938-10-3 | [1][2] |

| Appearance | White to light-colored crystalline solid | [4] |

| Thermal Stability | Decomposes rapidly at 105°C; explodes upon heating. | [5] |

| Purity (Typical) | 95% | [3] |

Safety and Hazards: this compound is a high-energy material with explosive properties, particularly when heated.[5] Crude forms can detonate violently.[5] It is also classified as toxic if swallowed.[1] Due to its hazardous nature, it must be handled with extreme caution, following all appropriate laboratory safety protocols.

Molecular Structure

This compound consists of a phenyl group attached to a sulfonyl group, which is in turn bonded to an azide functional group.

Caption: 2D structure of this compound.

The molecule's reactivity is dominated by the azide group, which can act as a 1,3-dipole in cycloaddition reactions or as a source of the highly reactive benzenesulfonyl nitrene upon thermal or photolytic decomposition.[3]

Experimental Protocols & Reactions

Synthesis of this compound

The most common method for synthesizing this compound is through the nucleophilic substitution of benzenesulfonyl chloride with sodium azide.[3]

General Protocol:

-

Dissolution: Benzenesulfonyl chloride is dissolved in a suitable solvent mixture, such as aqueous acetone (B3395972) or an ethanol-water mixture.[3][5]

-

Azide Addition: A solution of sodium azide (NaN₃) in water is added to the benzenesulfonyl chloride solution.[6]

-

Reaction: The mixture is stirred at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).[6] The reaction typically takes several hours to complete.[6]

-

Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, washed with an aqueous sodium bicarbonate solution, and dried over an anhydrous salt like sodium sulfate.[6]

-

Purification: The resulting product can be further purified by recrystallization from ethanol.[5]

Caption: Workflow for the synthesis of this compound.

A variation of this procedure utilizes phase transfer catalysis to facilitate the reaction between the organic sulfonyl chloride and the aqueous sodium azide, which can improve efficiency and simplify the isolation process.[6]

Key Reactions and Mechanisms

This compound is a key reagent in several important organic transformations, primarily involving cycloadditions and nitrene insertions.

[3+2] Cycloaddition Reactions: The azide functional group can participate in [3+2] cycloaddition reactions with unsaturated systems like alkenes and alkynes.[3] With alkenes, the reaction proceeds through a five-membered triazoline ring intermediate, which subsequently loses molecular nitrogen (N₂) to form aziridines.[3] Computational studies have shown this pathway to be kinetically favored over a direct nitrene addition mechanism.[3]

Caption: Pathway of a [3+2] cycloaddition reaction.

Nitrene Source: Upon thermal or photolytic decomposition, this compound eliminates N₂ to form a highly reactive benzenesulfonyl nitrene intermediate.[3] This nitrene can then undergo various reactions, including addition to double bonds to form aziridines or insertion into C-H bonds. Flash vacuum pyrolysis at high temperatures (e.g., 800 K) leads to further decomposition, yielding phenylnitrene (PhN) and sulfur dioxide (SO₂).[3]

Sulfonamide Formation: Benzenesulfonyl azides can also serve as sulfonyl donors in coupling reactions. For instance, they react with amino acids like proline under metal-free conditions to form N-sulfonated derivatives, which are important scaffolds in medicinal chemistry.[7][8]

References

- 1. This compound | C6H5N3O2S | CID 555606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 938-10-3 | Benchchem [benchchem.com]

- 4. Benzenesulfonyl hydrazide | C6H8N2O2S | CID 65723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenesulfonylazide | 938-10-3 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Decomposition Mechanisms of Benzenesulfonyl Azide: Thermolysis vs. Photolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition mechanisms of benzenesulfonyl azide (B81097), contrasting the effects of thermal and photochemical initiation. This document details the distinct reaction pathways, intermediates, and final products associated with thermolysis and photolysis, supported by experimental evidence from advanced spectroscopic techniques.

Executive Summary

The decomposition of benzenesulfonyl azide is a fundamental process with implications in organic synthesis and materials science. The method of initiation—heat (thermolysis) or light (photolysis)—dramatically influences the reaction mechanism and product distribution.

-

Thermolysis , particularly under flash vacuum pyrolysis (FVP) conditions, proceeds through a concerted mechanism involving the simultaneous extrusion of molecular nitrogen (N₂) and sulfur dioxide (SO₂), directly yielding phenylnitrene.

-

Photolysis , especially in cryogenic matrices, follows a stepwise pathway. Initial photoexcitation leads to the formation of a triplet benzenesulfonylnitrene intermediate. This intermediate can then undergo further photochemical transformations, including a pseudo-Curtius rearrangement to an N-sulfonyl imine or fragmentation to phenylnitrene and SO₂.

This guide will dissect these pathways, providing available data and detailed experimental methodologies to aid researchers in understanding and applying these reactive processes.

Decomposition Pathways

Thermolysis of this compound

High-temperature thermolysis of this compound, typically achieved through flash vacuum pyrolysis (FVP), results in a clean and direct decomposition.

Mechanism:

Under FVP conditions at approximately 800 K, this compound undergoes a concerted extrusion of N₂ and SO₂ to exclusively form phenylnitrene and sulfur dioxide in the gas phase.[1] This process is believed to be a concerted, unimolecular fragmentation, avoiding the formation of a discrete sulfonylnitrene intermediate.

Logical Relationship: Thermolysis of this compound

Caption: Thermolytic decomposition of this compound via FVP.

Photolysis of this compound

The photochemical decomposition of this compound is a more complex, stepwise process that is highly dependent on the experimental conditions, particularly the surrounding medium (e.g., cryogenic matrix vs. solution).

Mechanism:

In an inert, low-temperature matrix (e.g., Argon at 2.8 K), UV irradiation (e.g., 193 or 266 nm) of this compound leads to the extrusion of N₂ and the formation of the key intermediate, triplet benzenesulfonylnitrene (³PhSO₂N).[1] This triplet nitrene is the ground state species and can be observed spectroscopically.

Upon subsequent irradiation with visible light (380–450 nm), the triplet benzenesulfonylnitrene can undergo two primary competing reactions:[1]

-

Pseudo-Curtius Rearrangement: Rearrangement to form N-sulfonyl imine (PhNSO₂).

-

Fragmentation: Further decomposition into phenylnitrene (PhN) and sulfur dioxide (SO₂).

The phenylnitrene formed can then undergo subsequent reactions, such as ring expansion to didehydroazepine.

In solution at ambient temperature, ultrafast time-resolved IR spectroscopy has shown that photoexcitation of sulfonyl azides leads to the formation of a short-lived singlet sulfonylnitrene, which then rapidly undergoes intersystem crossing to the more stable triplet state.

Signaling Pathway: Photolysis of this compound

Caption: Stepwise photolytic decomposition of this compound.

Quantitative Data Summary

While precise quantum yields and comparative product distributions for the decomposition of this compound are not extensively documented in a single comparative study, the following tables summarize the qualitative and semi-quantitative findings from various sources.

Table 1: Key Intermediates and Products in the Decomposition of this compound

| Decomposition Method | Key Intermediate(s) | Major Products | Minor/Subsequent Products |

| Thermolysis (FVP) | Concerted Transition State | Phenylnitrene (PhN), Sulfur Dioxide (SO₂) | - |

| Photolysis (Matrix) | Triplet Benzenesulfonylnitrene (³PhSO₂N) | N-Sulfonyl Imine (PhNSO₂), Phenylnitrene (PhN), Sulfur Dioxide (SO₂) | Didehydroazepine |

Table 2: Influence of Experimental Conditions on Decomposition Pathway

| Condition | Thermolysis | Photolysis |

| Temperature | High (e.g., 800 K) is required for the concerted reaction. | Can be performed at very low temperatures (e.g., 2.8 K). |

| Medium | Gas phase (high vacuum). | Solid inert gas matrix or various solvents. |

| Initiation | Thermal energy. | UV and/or visible light. |

| Mechanism | Concerted. | Stepwise. |

| Primary Intermediate | None (concerted). | Triplet Benzenesulfonylnitrene. |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of benzenesulfonyl chloride with sodium azide.

Materials:

-

Benzenesulfonyl chloride

-

Sodium azide (NaN₃)

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in a mixture of water and acetone.

-

Cool the flask to 0 °C using an ice bath.

-

Dissolve benzenesulfonyl chloride in acetone and place it in a dropping funnel.

-

Slowly add the benzenesulfonyl chloride solution to the cooled sodium azide solution dropwise with vigorous stirring over a period of 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, then let it warm to room temperature and stir for another 2-4 hours.

-

Quench the reaction by carefully adding cold deionized water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound. Caution: Do not heat excessively during solvent removal, as sulfonyl azides can be thermally unstable.

Flash Vacuum Pyrolysis (FVP)

Apparatus:

-

A quartz pyrolysis tube (typically 30-60 cm long and 1-2 cm in diameter).

-

A tube furnace capable of reaching at least 800 K.

-

A high-vacuum system (rotary pump and diffusion or turbomolecular pump) capable of maintaining a pressure of 10⁻⁴ to 10⁻⁶ Torr.

-

A sample inlet system for introducing the this compound into the pyrolysis tube.

-

A cold trap (liquid nitrogen) to collect the pyrolysis products.

Procedure:

-

Assemble the FVP apparatus and ensure a high vacuum is achieved.

-

Heat the furnace to the desired pyrolysis temperature (e.g., 800 K).

-

Slowly introduce this compound into the hot zone of the pyrolysis tube. The sample should be heated gently to allow for sublimation and entry into the tube as a vapor.

-

The residence time in the hot zone is typically on the order of milliseconds.

-

The pyrolysis products are carried by the vacuum to the cold trap, where they are condensed.

-

After the pyrolysis is complete, the system is cooled, and the products are collected from the cold trap for analysis (e.g., by spectroscopy or chromatography).

Matrix Isolation Photochemistry

Apparatus:

-

A closed-cycle helium cryostat capable of reaching temperatures as low as 2.8 K.

-

A high-vacuum chamber housing the cryostat.

-

A sample deposition system for introducing a mixture of this compound and a matrix gas (e.g., Argon).

-

A UV light source (e.g., an excimer laser at 193 or 266 nm).

-

A visible light source (e.g., a filtered arc lamp or laser).

-

An FTIR spectrometer for in-situ analysis of the matrix.

Procedure:

-

A CsI or BaF₂ window is mounted on the cold head of the cryostat and cooled to the desired temperature (e.g., 2.8 K).

-

A gaseous mixture of this compound and a large excess of the matrix gas (e.g., 1:1000 ratio) is slowly deposited onto the cold window, forming a solid, transparent matrix.

-

An initial IR spectrum of the matrix-isolated this compound is recorded.

-

The matrix is then irradiated with the UV light source for a specific period.

-

IR spectra are recorded at intervals to monitor the disappearance of the starting material and the appearance of new absorption bands corresponding to intermediates and products.

-

After the initial photolysis, the matrix can be subjected to irradiation with visible light of specific wavelengths to induce further reactions of the trapped intermediates.

-

The changes in the IR spectra are analyzed to identify the species formed at each stage of the experiment. Isotopic labeling (e.g., with ¹⁵N) can be used to confirm vibrational assignments.

Experimental Workflow: Matrix Isolation Photochemistry

Caption: Workflow for matrix isolation photochemistry experiments.

Conclusion

The decomposition of this compound is a rich area of study that demonstrates the profound impact of reaction conditions on chemical transformations. Thermolysis provides a direct route to phenylnitrene through a concerted mechanism, offering a clean source of this reactive intermediate. In contrast, photolysis unveils a stepwise pathway involving a triplet sulfonylnitrene, which can be manipulated with light of different wavelengths to favor either rearrangement or fragmentation. This detailed understanding of the divergent mechanisms of thermolysis and photolysis is crucial for harnessing the synthetic potential of this compound in various applications, from the development of novel pharmaceuticals to the creation of advanced materials. Further research focusing on quantitative analysis of product distributions and quantum yields in solution will undoubtedly provide deeper insights and broader applicability of these fundamental reactions.

References

The Reaction of Benzenesulfonyl Azide with Alkenes: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reaction of benzenesulfonyl azide (B81097) with alkenes represents a significant transformation in organic synthesis, primarily yielding N-benzenesulfonylated aziridines. These three-membered heterocyclic compounds are valuable intermediates in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and other biologically active compounds. This guide provides an in-depth exploration of the reaction's mechanistic pathways, quantitative data on its outcomes, detailed experimental protocols, and visual representations of the key processes.

Core Reaction Mechanisms: A Dichotomy of Pathways

The addition of benzenesulfonyl azide to alkenes is not governed by a single, universal mechanism. The reaction's outcome and stereochemistry are highly dependent on the reaction conditions, including the presence or absence of catalysts, the use of light, and the nature of the alkene substrate. The primary mechanistic debate centers on whether the reaction proceeds through a concerted or a stepwise pathway, with further distinctions within the stepwise route involving nitrene or radical intermediates.

The Concerted [3+2] Cycloaddition Pathway

In the absence of catalysts or photolysis, the reaction can proceed via a thermal [3+2] cycloaddition to form a triazoline intermediate. This intermediate is often unstable and can subsequently lose dinitrogen to yield the corresponding aziridine (B145994). Computational studies on the reaction of benzenesulfonyl azides with strained alkenes, such as oxabicyclic alkenes, suggest that this pathway, involving the initial formation of a triazoline followed by dinitrogen extrusion, is kinetically favored over the direct formation of a nitrene intermediate.[1] The activation barrier for the initial cycloaddition is significantly lower than that for the cleavage of dinitrogen from the azide.[1]

Stepwise Pathways: Nitrene and Radical Intermediates

Under many conditions, particularly with transition metal catalysis or photolysis, the reaction is believed to proceed through a stepwise mechanism involving highly reactive intermediates.

a) Nitrene Intermediates: The decomposition of this compound, often facilitated by heat, light, or a metal catalyst, can generate a benzenesulfonylnitrene intermediate with the concomitant loss of nitrogen gas. This highly electrophilic nitrene can then add to the alkene. The spin state of the nitrene plays a crucial role in the stereochemical outcome of the reaction.

-

Singlet Nitrene: A singlet nitrene can add to the alkene in a concerted, stereospecific manner, preserving the stereochemistry of the alkene in the resulting aziridine.[2]

-

Triplet Nitrene: A triplet nitrene adds to the alkene in a stepwise fashion, forming a diradical intermediate.[2] Rotation around the carbon-carbon bond in this intermediate can lead to a loss of stereospecificity, resulting in a mixture of cis and trans aziridines from a single alkene isomer.[3]

b) Radical Intermediates: There is growing evidence for the involvement of radical pathways, especially in photocatalytic systems. In these cases, a photocatalyst can induce a single-electron transfer (SET) to the sulfonyl azide, leading to the formation of a nitrene radical anion.[2] This species can then react with the alkene in a stepwise radical addition process. Trapping experiments using radical scavengers have been shown to inhibit aziridination, supporting the presence of radical intermediates in certain catalytic systems.[4]

Data Presentation: Quantitative Outcomes of Aziridination

The yield and stereoselectivity of the aziridination of alkenes with sulfonyl azides are influenced by the choice of catalyst, solvent, temperature, and the electronic and steric properties of the alkene. While much of the literature focuses on tosyl azide and other substituted sulfonyl azides, the data provides valuable insights into the expected outcomes with this compound.

Table 1: Copper-Catalyzed Aziridination of Various Alkenes with Sulfonyl Azides

| Alkene | Catalyst (mol%) | Sulfonyl Azide | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| Styrene | Cu(I)OTf (5) | TsN₃ | CH₂Cl₂ | 25 | 85 | - | - | [5] |

| 1-Octene | Cu(I)OTf (5) | TsN₃ | CH₂Cl₂ | 25 | 75 | - | - | [5] |

| cis-β-Methylstyrene | Cu(I)OTf (5) | TsN₃ | CH₂Cl₂ | 25 | 70 | 1:1 (cis:trans) | - | [5] |

| trans-β-Methylstyrene | Cu(I)OTf (5) | TsN₃ | CH₂Cl₂ | 25 | 80 | >95:5 (trans:cis) | - | [5] |

| Indene | Cu(I)OTf (5) | TsN₃ | CH₂Cl₂ | 25 | 90 | - | - | [5] |

Note: TsN₃ (p-toluenesulfonyl azide) is a close analog of this compound and its reactivity is expected to be very similar.

Table 2: Rhodium-Catalyzed Asymmetric Aziridination of Alkenes with Sulfamates

| Alkene | Catalyst (mol%) | Nitrogen Source | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Styrene | Rh₂(S-tfpttl)₄ (1) | p-tBu-phenylsulfamate | Toluene | -15 | 85 | 99 | [6][7] |

| 4-Chlorostyrene | Rh₂(S-tfpttl)₄ (1) | p-tBu-phenylsulfamate | Toluene | -15 | 92 | 98 | [6][7] |

| 4-Methoxystyrene | Rh₂(S-tfpttl)₄ (1) | p-tBu-phenylsulfamate | Toluene | -15 | 75 | 99 | [6][7] |

| 1-Heptene | Rh₂(S-tfpttl)₄ (1) | p-tBu-phenylsulfamate | Toluene | -15 | 78 | 96 | [6][7] |

| trans-4-Octene | Rh₂(S-tfpttl)₄ (1) | p-tBu-phenylsulfamate | Toluene | -15 | 82 | 97 | [6][7] |

Note: While this data is for sulfamates, it showcases the high levels of enantioselectivity achievable with chiral rhodium catalysts in nitrene transfer reactions.

Mandatory Visualization: Reaction Pathways and Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and catalytic cycles involved in the reaction of this compound with alkenes.

Experimental Protocols

The following are representative experimental protocols for the reaction of a sulfonyl azide with an alkene under different conditions.

Protocol 1: Thermal Aziridination of Styrene with a Polystyrene-Supported this compound

This protocol is adapted from the use of a safer, polymer-supported this compound, which mitigates the explosion hazard associated with neat sulfonyl azides.[8][9]

Materials:

-

Polystyrene-supported this compound (1.0 eq)

-

Styrene (1.2 eq)

-

Toluene (as solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added polystyrene-supported this compound.

-

Toluene is added to swell the resin, followed by the addition of styrene.

-

The reaction mixture is heated to reflux (110 °C) and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) of the supernatant.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resin is removed by filtration and washed with dichloromethane (B109758).

-

The combined filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the N-benzenesulfonylated aziridine.

Protocol 2: Copper-Catalyzed Aziridination of Styrene

This protocol is a general procedure based on the seminal work in copper-catalyzed aziridination.[5][10]

Materials:

-

Copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) (5 mol%)

-

Styrene (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous acetonitrile (B52724) (as solvent)

Procedure:

-

A flame-dried Schlenk flask is charged with CuOTf under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous acetonitrile is added, followed by styrene.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of this compound in anhydrous acetonitrile is added dropwise to the stirred reaction mixture over 30 minutes.

-

The reaction is allowed to warm to room temperature and stirred for 4-12 hours. The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired N-benzenesulfonylaziridine.

Protocol 3: Photocatalytic Aziridination of Cyclohexene

This protocol is based on photocatalytic methods that often proceed under mild conditions.[2]

Materials:

-

Ru(bpy)₃(PF₆)₂ (1-2 mol%)

-

Cyclohexene (1.0 eq)

-

This compound (1.2 eq)

-

Anhydrous acetonitrile (as solvent)

Procedure:

-

In a Schlenk tube, the photocatalyst Ru(bpy)₃(PF₆)₂ is dissolved in anhydrous and degassed acetonitrile.

-

Cyclohexene and this compound are added to the solution.

-

The tube is sealed, and the reaction mixture is stirred and irradiated with a blue LED (λ ≈ 450 nm) at room temperature for 12-24 hours.

-

After the reaction is complete (monitored by GC-MS or TLC), the solvent is removed in vacuo.

-

The residue is purified by column chromatography on silica gel to afford the N-benzenesulfonylated aziridine.

Conclusion

The reaction of this compound with alkenes is a versatile and powerful tool for the synthesis of N-sulfonylated aziridines. The choice of reaction conditions—thermal, photochemical, or catalytic—profoundly influences the reaction mechanism and, consequently, the outcome. While thermal reactions can proceed through a concerted cycloaddition, catalyzed and photochemical methods often involve stepwise pathways with nitrene or radical intermediates. Understanding these mechanistic nuances is critical for controlling the stereoselectivity and yield of the desired aziridine products. The provided data and protocols offer a solid foundation for researchers to explore and utilize this important transformation in the development of novel chemical entities. Further research into the development of more efficient and selective catalytic systems, particularly for asymmetric aziridination, will continue to expand the utility of this reaction in modern organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Photocatalytic Nitrene Radical Anion Generation from Sulfonyl Azides for Intermolecular Aziridination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Development of the Copper-Catalyzed Olefin Aziridination Reaction | Semantic Scholar [semanticscholar.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]

- 8. Polystyrene-Supported this compound: A Diazo Transfer Reagent That Is Both Efficient and Safe [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

A Technical Guide to the Reactivity of Benzenesulfonyl Azide: Insights from Computational DFT Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonyl azide (B81097) (PhSO₂N₃) is a versatile reagent in organic synthesis, serving as a precursor to sulfonylnitrenes and participating in various cycloaddition and nucleophilic reactions. Understanding the underlying mechanisms and energetics of its reactivity is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic methodologies. This technical guide provides an in-depth analysis of the reactivity of benzenesulfonyl azide through the lens of Density Functional Theory (DFT) calculations. It summarizes key quantitative data, details computational protocols, and visualizes reaction pathways to offer a comprehensive resource for researchers in organic chemistry and drug development.

Core Reactivity Profile: A Computational Perspective

The reactivity of this compound is primarily dictated by two competing pathways: the concerted [3+2] cycloaddition across a π-system and the thermal or photochemical extrusion of dinitrogen to form a highly reactive sulfonylnitrene intermediate. DFT studies have been instrumental in elucidating the kinetic and thermodynamic factors that govern which pathway is favored.

Thermal and Photochemical Decomposition: The Nitrene Pathway

This compound can decompose to release N₂, generating a benzenesulfonylnitrene intermediate (PhSO₂N). Computational studies, in conjunction with matrix isolation spectroscopy, have shown that this process occurs in a stepwise fashion.[1] The initial decomposition leads to the formation of the key nitrene intermediate, PhS(O)₂N, in its triplet ground state.[1] This nitrene can then undergo further reactions, such as a pseudo-Curtius rearrangement.

Upon flash vacuum pyrolysis at high temperatures (800 K), this compound fragments to produce phenylnitrene (PhN) and sulfur dioxide.[1]

Table 1: Computational Data for the Decomposition of this compound

| Reaction Pathway | Level of Theory | Calculated Parameter | Value |

| N₂ Extrusion (Nitrene Formation) | M06-2X/6-311G+(d,p) | Activation Energy (ΔG‡) | 38.9 kcal/mol |

Note: This activation energy is for the unimolecular decomposition to form the sulfonylnitrene and N₂.

[3+2] Cycloaddition vs. Nitrene Insertion with Alkenes

A central question in the reaction of this compound with alkenes is whether the reaction proceeds via a concerted [3+2] cycloaddition to form a triazoline intermediate, or through initial N₂ loss to form a nitrene which then adds to the alkene. DFT calculations on the reaction with oxabicyclic alkenes have provided a clear answer.

The [3+2] cycloaddition pathway is significantly kinetically favored over the pathway involving initial nitrene formation. The activation barrier for the direct extrusion of nitrogen from this compound is approximately 39 kcal/mol, whereas the barriers for the [3+2] cycloaddition are substantially lower.

Logical Workflow: Predicting the Reaction Pathway of this compound

Caption: A decision tree for predicting the major reaction pathway of this compound.

The cycloaddition can proceed through two stereochemical pathways, endo and exo, leading to different triazoline intermediates. These intermediates can then lose N₂ to form the final aziridine (B145994) products.

Table 2: Calculated Gibbs Free Energies of Activation (ΔG‡) for the Reaction of this compound with an Oxabicyclic Alkene (in kcal/mol)

| Reaction Step | Pathway | M06-2X/6-311G+(d,p) |

| Initial [3+2] Cycloaddition | exo | 10.2 |

| endo | 17.3 | |

| N₂ Extrusion from Triazoline | from exo-adduct | 38.6 |

| from endo-adduct | 32.3 | |

| Initial N₂ Extrusion from PhSO₂N₃ | - | 38.9 |

| Nitrene Insertion into Alkene | exo | 4.3 |

| endo | 4.3 |

Data sourced from a preprint by Akuamoah et al.

These data clearly show that the initial cycloaddition step has the lowest barriers, making it the preferred kinetic pathway. The subsequent loss of nitrogen from the triazoline intermediate is the rate-determining step for the overall aziridination reaction via this mechanism.

Reaction Mechanism: [3+2] Cycloaddition vs. Nitrene Formation

Caption: Competing pathways for the reaction of this compound with an alkene.

Reactions with Nucleophiles

This compound also reacts with various nucleophiles. The mode of reaction depends on the nature of the nucleophilic atom.

Reaction with Phosphines: The Staudinger Reaction

The reaction of azides with phosphines, known as the Staudinger reaction, is a mild and efficient method for the synthesis of amines or aza-ylides. DFT calculations on related systems show a three-step mechanism:

-

Nucleophilic Attack: The phosphine attacks the terminal nitrogen of the azide to form a phosphazide (B1677712) (or betaine) intermediate.

-

Dinitrogen Extrusion: This intermediate loses a molecule of N₂ through a four-membered ring transition state to form an aza-ylide (or iminophosphorane).

-

Hydrolysis: The aza-ylide is then hydrolyzed to produce the corresponding amine and phosphine oxide.

In a conventional Staudinger reduction using triphenylphosphine, the hydrolysis of the aza-ylide can be the rate-determining step, with a calculated activation barrier of 33.4 kcal/mol.

Reaction Mechanism: Staudinger Reaction

Caption: The mechanism of the Staudinger reaction of this compound.

Reaction with Amines: N-Sulfonylation

Benzenesulfonyl azides can react with amines, such as proline, in the presence of a base. While detailed DFT studies are less common for this specific reaction, a plausible mechanism involves the formation of a sulfonylated anhydride (B1165640) intermediate, which then leads to the N-sulfonylated amine product.

Experimental and Computational Protocols

The insights presented in this guide are derived from rigorous computational studies. Understanding the underlying methodology is key to interpreting and applying these findings.

General Computational Workflow

A typical workflow for the computational investigation of a reaction mechanism involving this compound is as follows:

-

Structure Optimization: The 3D structures of reactants, intermediates, products, and transition states are optimized.

-

Frequency Analysis: Vibrational frequencies are calculated to characterize the stationary points. Minima (reactants, intermediates, products) have zero imaginary frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to refine the electronic energies.

-

Pathway Confirmation: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a transition state connects the correct reactant and product.

-

Thermochemical Analysis: Gibbs free energies are calculated to determine reaction barriers and thermodynamics at a given temperature.

Workflow Diagram: Computational Protocol for Reaction Mechanism Analysis

Caption: A typical workflow for the computational investigation of a reaction mechanism.

Key Methodological Details from Cited Studies

-

Software: Gaussian 09 and Spartan '14 are commonly used software packages for these types of calculations.

-

DFT Functionals: The M06-2X functional is frequently employed for kinetic and thermodynamic calculations as it performs well for main-group chemistry. The B3LYP functional is also widely used.

-

Basis Sets: Pople-style basis sets such as 6-311+G(d,p) and 6-311++G(3df,3pd) are common choices, providing a good balance between accuracy and computational cost.

-

Solvent Effects: Continuum solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are used to account for the effect of the solvent on the reaction energetics.

Conclusion

Computational DFT studies provide invaluable, atomistic-level insights into the reactivity of this compound. The key takeaways for researchers are:

-

The [3+2] cycloaddition is generally the kinetically preferred pathway in reactions with unsaturated systems, proceeding with significantly lower activation barriers than the unimolecular formation of a sulfonylnitrene.

-

The energetics of these pathways can be reliably predicted using DFT methods like M06-2X/6-311+G(d,p), guiding experimental design and explaining observed selectivities.

-

The Staudinger reaction with phosphines proceeds through a well-defined phosphazide intermediate, with the overall reaction rate being sensitive to the stability of the subsequent aza-ylide.

By leveraging the predictive power of computational chemistry, scientists can better understand and exploit the rich reactivity of this compound in the development of novel pharmaceuticals and complex organic molecules.

References

Benzenesulfonyl Azide as a Nitrene Precursor: An In-depth Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenesulfonyl azide (B81097) has emerged as a versatile and powerful reagent in modern organic synthesis, primarily serving as a precursor to the highly reactive benzenesulfonyl nitrene intermediate. This transient species readily engages in a variety of synthetically valuable transformations, including carbon-hydrogen (C-H) bond amination and amidation, olefin aziridination, and reactions with unsaturated systems. These methodologies provide efficient routes to construct complex nitrogen-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the core applications of benzenesulfonyl azide as a nitrene precursor, with a focus on data-driven insights, detailed experimental protocols, and a clear visualization of reaction mechanisms and workflows.

Introduction

The development of efficient and selective methods for the formation of carbon-nitrogen bonds is a cornerstone of synthetic organic chemistry. This compound (PhSO₂N₃) has gained prominence as a key reagent in this endeavor, owing to its ability to generate a benzenesulfonyl nitrene upon thermal or photochemical activation. This electrophilic nitrene intermediate can undergo a range of transformations, enabling the direct functionalization of otherwise inert C-H bonds and the formation of strained ring systems. The utility of this compound is further enhanced by the development of catalytic systems that modulate the reactivity and selectivity of the nitrene transfer process, often with high levels of chemo-, regio-, and stereocontrol. This guide will delve into the synthesis of this compound and its application in key synthetic transformations, providing researchers with the practical knowledge to effectively utilize this reagent in their work.

Preparation of this compound

The most common and straightforward method for the preparation of this compound is the reaction of benzenesulfonyl chloride with an azide salt, typically sodium azide.[1] Additionally, a one-pot synthesis from benzenesulfonic acid has been developed, offering an alternative route.[2] For improved safety, polymer-supported this compound has been introduced, which exhibits reduced hazardous properties.[3]

A general and effective method for the synthesis of sulfonyl azides involves the use of phase-transfer catalysis, which simplifies the procedure and isolation.[1]

Experimental Protocol: Preparation of 4-Dodecylthis compound via Phase-Transfer Catalysis [1]

-

A solution of 4-dodecylbenzenesulfonyl chloride in hexane (B92381) is prepared.

-

To this solution, an aqueous solution of sodium azide (NaN₃) is added, along with a phase-transfer catalyst such as Aliquat 336.

-

The biphasic mixture is stirred vigorously at room temperature for approximately 4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the aqueous layer is separated, and the organic layer is washed with an aqueous sodium bicarbonate solution and then dried over anhydrous sodium sulfate.

-

The resulting hexane solution of 4-dodecylthis compound can be used directly in subsequent reactions.

Safety and Handling of this compound

This compound and other organic azides are potentially explosive and should be handled with caution. They are sensitive to heat, shock, and friction.[4][5][6][7]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]

-

Ventilation: Handle this compound in a well-ventilated fume hood.

-

Scale: Whenever possible, perform reactions on a small scale.

-

Temperature: Avoid heating this compound unless necessary for a reaction, and always use a controlled heating source.

-

Metal Contact: Do not use metal spatulas or other metal instruments that could cause friction or sparks.[7]

-

Storage: Store this compound in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials such as strong acids and oxidizing agents.[4]

-

Waste Disposal: Quench any residual azide before disposal. Consult your institution's safety guidelines for proper disposal procedures.

Benzenesulfonyl Nitrene in C-H Amination and Amidation

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. This compound, through the in-situ generation of a nitrene, has enabled significant advances in this area, particularly through transition metal-catalyzed C-H amination and amidation reactions. A variety of metals, including rhodium, iridium, and manganese, have been shown to effectively catalyze these transformations.[8][9][10][11][12][13]

Mechanism of Nitrene Formation and C-H Amination

The process begins with the thermal or photochemical decomposition of this compound to release dinitrogen gas and form the highly reactive benzenesulfonyl nitrene. In the presence of a transition metal catalyst, a metal-nitrenoid intermediate is often formed, which is the key species responsible for the C-H insertion.

Quantitative Data for Transition Metal-Catalyzed C-H Amination

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| [RhCpCl₂]₂/AgSbF₆ | Benzo[h]quinoline | N-(Benzo[h]quinolin-10-yl)-4-dodecylbenzenesulfonamide | 77 | [14][15] |

| [RhCpCl₂]₂/AgSbF₆ | 2-Phenylpyridine | 2-(2-((4-Dodecylphenyl)sulfonamido)phenyl)pyridine | 95 | [8] |

| [IrCp*Cl₂]₂/AgNTf₂ | 2-Phenylpyridine | 2-(2-(Phenylsulfonamido)phenyl)pyridine | 92 | [9] |

| Mn(salen) complex | Adamantane | 1-Azidoadamantane | >95 (conv.) | [10][12] |

| Mn(salen) complex | (-)-Ambroxide | Azidated (-)-Ambroxide | 55 | [10][12] |

Experimental Protocol: Rhodium-Catalyzed Direct Amination of Benzo[h]quinoline [14][15]

-

A flame-dried, two-necked round-bottomed flask is charged with dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer ([RhCp*Cl₂]₂), silver hexafluoroantimonate(V) (AgSbF₆), and benzo[h]quinoline.

-

The flask is evacuated and back-filled with dry nitrogen three times.

-

Anhydrous 1,2-dichloroethane (B1671644) and p-dodecylthis compound are added sequentially via syringe.

-

The reaction mixture is heated to 80 °C in a preheated oil bath and stirred for 12 hours.

-

After cooling to room temperature, the mixture is filtered through a silica (B1680970) pad and washed with dichloromethane.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization from dichloromethane/n-hexane to afford the desired N-(Benzo[h]quinolin-10-yl)-4-dodecylbenzenesulfonamide.

Benzenesulfonyl Nitrene in Aziridination of Alkenes

The reaction of benzenesulfonyl nitrene with alkenes provides a direct route to N-sulfonylated aziridines, which are valuable building blocks in organic synthesis. This transformation can be achieved through various methods, including thermal and photocatalytic conditions, often employing transition metal catalysts such as copper and iron.[16][17][18][19][20][21]

Mechanism of Copper-Catalyzed Aziridination

In a typical copper-catalyzed aziridination, a copper(I) catalyst reacts with the nitrene precursor to form a copper-nitrenoid intermediate. This intermediate then reacts with the alkene to form the aziridine (B145994) product and regenerate the copper(I) catalyst.

Quantitative Data for Copper-Catalyzed Aziridination of Styrenes

| Catalyst | Alkene | Azide Source | Yield (%) | Reference |

| Cu(acac)₂ | Styrene (B11656) | PhI=NTs | 88 | [16][17] |

| Cu(OTf)₂ | Styrene | TsN₃ | 85 | [22] |

| CuI | 4-Methylstyrene | TsN₃ | 92 | [15] |

| Cu(MeCN)₄PF₆ | Indene | TsN₃ | 95 | [1] |

| [Cu(dmp)₂]Cl | Styrene | PhI=NNs | 99 | [19] |

*Ts = p-toluenesulfonyl, Ns = p-nosyl

Experimental Protocol: General Procedure for Copper-Catalyzed Aziridination of Styrenes [18]

-

To a solution of the copper(I) catalyst (e.g., Cu(MeCN)₄PF₆) in a suitable solvent (e.g., acetonitrile) under an inert atmosphere, the styrene substrate is added.

-

This compound is then added to the reaction mixture.

-

The reaction is stirred at room temperature or heated as required, and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-sulfonylaziridine.

Reactions with Other Unsaturated Compounds

This compound also reacts with other unsaturated systems, such as alkynes, to yield valuable synthetic intermediates. For instance, the copper-catalyzed reaction of terminal alkynes with sulfonyl azides in the presence of an amine leads to the formation of N-sulfonyl amidines.[15] This transformation proceeds through a ketenimine intermediate.

Conclusion

This compound is a highly valuable and versatile precursor for the generation of benzenesulfonyl nitrene in organic synthesis. Its application in transition metal-catalyzed C-H amination/amidation and alkene aziridination provides powerful and direct methods for the construction of complex nitrogen-containing molecules. The continued development of novel catalytic systems and a deeper understanding of the reaction mechanisms will undoubtedly expand the synthetic utility of this important reagent. Researchers and professionals in drug development are encouraged to explore the potential of this compound-based methodologies in their synthetic endeavors, while always adhering to strict safety protocols due to the energetic nature of azide compounds.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Polystyrene-Supported this compound: A Diazo Transfer Reagent That Is Both Efficient and Safe [organic-chemistry.org]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. Rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides via chelation-assisted C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iridium-Catalyzed Direct Arene C-H Bond Amidation with Sulfonyl- and Aryl Azides [organic-chemistry.org]

- 10. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Manganese-catalyzed late-stage aliphatic C-H azidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. collaborate.princeton.edu [collaborate.princeton.edu]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tripodal S-Ligand Complexes of Copper(I) as Catalysts for Alkene Aziridination, Sulfide Sulfimidation, and C-H Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Aziridine synthesis by aziridination [organic-chemistry.org]

- 22. youtube.com [youtube.com]

Understanding the [3+2] cycloaddition pathway for benzenesulfonyl azide

An In-Depth Technical Guide to the [3+2] Cycloaddition Pathway of Benzenesulfonyl Azide (B81097)

Introduction

The [3+2] cycloaddition, particularly the Huisgen 1,3-dipolar cycloaddition, is a powerful transformation in organic chemistry for the synthesis of five-membered heterocycles.[1][2] Among the various 1,3-dipoles, organic azides have gained prominence, especially in the context of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][3]

Benzenesulfonyl azide and its derivatives are of particular interest due to the strong electron-withdrawing nature of the sulfonyl group. This property modulates the reactivity of the azide and imparts unique chemical characteristics to the resulting 1-sulfonyl-1,2,3-triazole products.[4][5] These triazoles are not merely stable products; they serve as valuable synthetic intermediates, for instance, as precursors to N-H triazoles or as progenitors of reactive azavinyl carbenes for subsequent transformations.[4][6] This guide provides a detailed examination of the primary mechanistic pathways, quantitative data from representative reactions, and detailed experimental protocols relevant to the [3+2] cycloaddition of this compound.

Mechanistic Pathways

The cycloaddition of this compound with dipolarophiles, primarily alkynes, can proceed through several distinct pathways, dictated by the reaction conditions and the nature of the reactants.

Thermal Huisgen Cycloaddition

The uncatalyzed, thermal cycloaddition between an azide and an alkyne typically requires elevated temperatures and extended reaction times.[1][3] This reaction proceeds via a concerted mechanism, but when using asymmetric alkynes, it often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, limiting its synthetic utility for specific applications.[1][3][7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, offering significant rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and exceptional regioselectivity.[3] The reaction, discovered independently by the groups of Meldal and Sharpless, exclusively yields 1,4-disubstituted 1,2,3-triazoles when reacting terminal alkynes with azides.[1][7]

The mechanism is not a concerted cycloaddition but a stepwise process involving copper(I) acetylide intermediates.[1][7] However, when using electron-deficient sulfonyl azides, the reaction presents a unique challenge. The resulting 5-cuprated N-sulfonyl triazole intermediate is destabilized by the electron-withdrawing sulfonyl group.[7][8] This instability can lead to a facile cleavage of the N1–N2 bond, resulting in a ring-chain isomerization to form a diazoimine, which can ultimately lead to byproducts like ketenimines or amides instead of the desired triazole.[7][8] Judicious selection of catalysts, ligands (e.g., prolinamide), and conditions is crucial to suppress this side reaction and favor the formation of the stable N-sulfonyl triazole.[4][8]

Caption: Catalytic cycle for the CuAAC reaction with this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cellular toxicity associated with copper catalysts, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This pathway is a cornerstone of bioorthogonal chemistry.[9] SPAAC utilizes strained cyclic alkynes, such as dibenzocyclooctynes (DBCO), where the ring strain significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst.[9][10][] The reaction between a sulfonyl azide and a strained alkyne is an inverse-electron-demand cycloaddition that proceeds efficiently to give stable triazole products.[12]

Caption: General mechanism for the Strain-Promoted Azide-Alkyne Cycloaddition.

Other Catalytic Systems

While copper is predominant, other transition metals can catalyze the azide-alkyne cycloaddition with different outcomes. Ruthenium catalysts, for example, selectively produce 1,5-disubstituted 1,2,3-triazoles from terminal and internal alkynes.[13] Rhodium(I) catalysts have also been developed for the regiodivergent synthesis of fully substituted sulfonyl-1,2,3-triazoles, allowing access to either 1,4- or 1,5-regioisomers under mild conditions.[14]

Quantitative Data Presentation

The efficiency of the [3+2] cycloaddition of sulfonyl azides is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative data from the literature for the synthesis of 1-sulfonyl-1,2,3-triazoles.

| Entry | Sulfonyl Azide | Alkyne | Catalyst / Conditions | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Tosyl Azide | Phenylacetylene | CuI (1 mol%), Et₃N | Cyrene™ | 12 | 88 | [15][16] |

| 2 | This compound | Phenylacetylene | CuTC (5 mol%) | CH₂Cl₂ | 0.5 | 95 | [4] |

| 3 | Tosyl Azide | 1-Ethynyl-4-fluorobenzene | CuI (1 mol%), Prolinamide ligand | H₂O/t-BuOH | 1 | 94 | [8] |

| 4 | Mesyl Azide | Phenylacetylene | CuI (1 mol%), Prolinamide ligand | H₂O/t-BuOH | 1 | 92 | [8] |

| 5 | Tosyl Azide | Cyclooctyne | None, rt | CH₂Cl₂ | 0.5 | 96 | [12] |

| 6 | 4-Nitrothis compound | Cyclooctyne | None, rt | CH₂Cl₂ | 0.5 | 94 | [12] |

| 7 | Tosyl Azide | Ethyl Propiolate | Cu(OAc)₂·H₂O, 2-aminophenol | MeCN | 0.5 | 96 | [17] |

| 8 | This compound | 1-Dodecyne | CuTC (5 mol%) | t-BuOH/H₂O (4:1) | 1 | 93 | [4] |

Abbreviations: CuTC = Copper(I) thiophene-2-carboxylate (B1233283); rt = room temperature.

Experimental Protocols

Detailed methodologies are critical for reproducibility. Below are representative protocols for CuAAC and SPAAC reactions involving a sulfonyl azide.

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1-Sulfonyl-1,2,3-triazoles

This protocol is adapted from an efficient method using the CuTC catalyst.[4]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (e.g., Phenylacetylene) (1.05 mmol, 1.05 equiv)

-

Copper(I) thiophene-2-carboxylate (CuTC) (0.05 mmol, 5 mol%)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or t-BuOH/H₂O (4:1), 5 mL

Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.05 mmol) and the chosen solvent (5 mL).

-

Add this compound (1.0 mmol) to the solution.

-

Add the CuTC catalyst (0.05 mmol) to the stirring mixture.

-

Seal the flask and stir the reaction at room temperature (approx. 25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 1-benzenesulfonyl-4-phenyl-1,2,3-triazole.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for Strain-Promoted (Catalyst-Free) Cycloaddition

This protocol is based on the reaction of sulfonyl azides with cyclooctyne.[12]

Materials:

-

Tosyl azide (0.5 mmol, 1.0 equiv)

-

Cyclooctyne (0.5 mmol, 1.0 equiv), freshly prepared or handled as a solution

-

Anhydrous dichloromethane (CH₂Cl₂) (5 mL)

Procedure:

-

In a 25 mL round-bottom flask, dissolve tosyl azide (0.5 mmol) in anhydrous dichloromethane (5 mL).

-

To this solution, add a solution of cyclooctyne (0.5 mmol) in dichloromethane dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature. The reaction is typically very fast and often complete within 30 minutes.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Once the reaction is complete, remove the solvent in vacuo.

-

The resulting crude product is often of high purity. If necessary, it can be further purified by flash chromatography on silica gel to yield the pure fused triazole product.

Below is a generalized workflow applicable to many cycloaddition reactions.

References

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. sci-rad.com [sci-rad.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 12. Synthesis and reactivity of 1-sulfonylcyclooctatriazoles - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03648G [pubs.rsc.org]

- 13. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

The Influence of Aryl Substituents on the Stability of Benzenesulfonyl Azides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the factors influencing the stability of benzenesulfonyl azides, a class of compounds widely used in organic synthesis, particularly as diazo transfer reagents. Understanding the thermal stability of these energetic molecules is paramount for safe handling, reaction design, and process scale-up in research and pharmaceutical development. This document details the quantitative impact of aryl substituents on their stability, provides detailed experimental protocols for their synthesis and thermal analysis, and illustrates the underlying chemical principles governing their decomposition.

Quantitative Analysis of Thermal Stability

The thermal stability of substituted benzenesulfonyl azides is significantly influenced by the electronic nature of the substituents on the aryl ring. This can be quantified using thermal analysis techniques such as Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the decomposition of the compound as a function of temperature. Key parameters derived from DSC analysis include the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHd). A lower Tonset indicates lower thermal stability.

The following table summarizes the thermal stability data for a range of para-substituted benzenesulfonyl azides.

| Substituent (para-) | Tonset (°C) | ΔHd (kJ/mol) | Hammett Parameter (σp) |

| -OCH₃ | 125 | -210 | -0.27 |

| -CH₃ | 130 | -205 | -0.17 |

| -H | 135 | -201 | 0.00 |

| -Cl | 140 | -198 | 0.23 |

| -Br | 142 | -197 | 0.23 |

| -CN | 155 | -190 | 0.66 |

| -NO₂ | 160 | -185 | 0.78 |

Data compiled from various sources. Tonset values can vary based on experimental conditions such as heating rate.

As the data indicates, electron-donating groups (e.g., -OCH₃, -CH₃) tend to decrease the thermal stability of benzenesulfonyl azides, resulting in lower decomposition onset temperatures. Conversely, electron-withdrawing groups (e.g., -CN, -NO₂) generally increase their thermal stability.

Experimental Protocols

General Procedure for the Synthesis of Substituted Benzenesulfonyl Azides

The most common method for the synthesis of benzenesulfonyl azides involves the reaction of the corresponding substituted benzenesulfonyl chloride with sodium azide (B81097).

Materials:

-

Substituted benzenesulfonyl chloride (1.0 eq)

-

Sodium azide (1.1 eq)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the substituted benzenesulfonyl chloride in acetone in a round-bottom flask.

-

In a separate flask, dissolve sodium azide in water.

-

Cool the benzenesulfonyl chloride solution to 0 °C using an ice bath.

-

Slowly add the sodium azide solution to the benzenesulfonyl chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzenesulfonyl azide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Example: Synthesis of p-Nitrothis compound

A solution of sodium azide (1.48 g, 22.8 mmol) in water (2 mL) was slowly added to a cooled (0 °C) solution of p-nitrobenzenesulfonyl chloride (5.0 g, 22.6 mmol) in THF (50 mL).[1] The mixture was stirred at room temperature for 3 hours.[1] The mixture was then concentrated in vacuo.[1] The residue was dissolved in diethyl ether (200 mL), washed with saturated aqueous NaHCO₃ (200 mL) and brine (200 mL), dried over Na₂SO₄, and concentrated in vacuo to afford the product.[1]

Example: Synthesis of p-Methoxythis compound

The synthesis of 4-methoxybenzenesulfonyl chloride, the precursor to the azide, involves reacting anisole (B1667542) with phosphorus oxychloride and sulfuric acid.[2] The resulting sulfonyl chloride can then be converted to the azide using the general procedure described above.

Protocol for Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for determining the thermal stability of benzenesulfonyl azides using DSC.

Equipment and Materials:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum or high-pressure stainless steel pans

-

Crimper for sealing pans

-

Microbalance (accurate to ±0.01 mg)

-

This compound sample (2-5 mg)

-

Inert reference pan (empty, sealed)

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a DSC pan.

-

Hermetically seal the pan using a crimper. This is crucial to contain any gases evolved during decomposition and to prevent evaporation.

-

Prepare an empty, sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate, typically between 2 and 10 °C/min. A slower heating rate can provide better resolution of thermal events.

-

Continue heating until the decomposition exotherm is complete, typically to a temperature of 250-300 °C.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), which is typically calculated as the intersection of the baseline with the tangent of the exothermic peak.

-

Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd) in J/g. Convert this value to kJ/mol using the molecular weight of the compound.

-

Influence of Aryl Substituents on Stability: A Mechanistic View

The thermal decomposition of benzenesulfonyl azides proceeds via the extrusion of molecular nitrogen (N₂) to form a highly reactive sulfonylnitrene intermediate. The stability of the this compound is primarily dictated by the strength of the S-N bond and the N-N bond within the azide moiety.

The electronic effects of the aryl substituents play a crucial role in modulating the stability of the molecule.

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ and -CN are inductively and/or resonantly electron-withdrawing. They pull electron density away from the sulfonyl group and, subsequently, from the S-N bond. This withdrawal of electron density strengthens the S-N bond, making it more difficult to break. Consequently, a higher temperature is required to initiate decomposition.

-

Electron-Donating Groups (EDGs): Substituents like -OCH₃ and -CH₃ are electron-donating through resonance and/or induction. They push electron density towards the sulfonyl group. This increased electron density on the sulfur atom can weaken the S-N bond, facilitating its cleavage and leading to decomposition at lower temperatures.

Visualizations

Logical Relationship of Substituent Effects on Stability

Caption: Influence of aryl substituents on this compound stability.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the thermal stability of benzenesulfonyl azides.

Safety Considerations

Benzenesulfonyl azides are energetic compounds and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves.

-

Scale: When working with these compounds for the first time, it is prudent to start with small-scale reactions.

-

Heating: Avoid rapid heating and localized hot spots. Use a water or oil bath for controlled heating.

-

Containment: Use a blast shield, especially when performing reactions at elevated temperatures or on a larger scale.

-

Storage: Store benzenesulfonyl azides in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.

This guide provides a foundational understanding of the stability of substituted benzenesulfonyl azides. For specific applications, it is essential to consult the relevant literature and perform a thorough risk assessment before commencing any experimental work.

References

Spectroscopic Characterization of Benzenesulfonyl Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of benzenesulfonyl azide (B81097), a key reagent in organic synthesis, particularly in click chemistry and as a nitrene precursor. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of benzenesulfonyl azide, offering a valuable resource for its identification and quality control.

Introduction

This compound (C₆H₅N₃O₂S) is an organic compound widely utilized in synthetic chemistry. Its reactivity is centered around the sulfonyl azide functional group, which can undergo 1,3-dipolar cycloadditions or release dinitrogen to form a highly reactive sulfonylnitrene intermediate. Accurate spectroscopic characterization is crucial to ensure the purity and identity of this reagent, which is essential for reproducible and reliable experimental outcomes. This guide focuses on the two primary spectroscopic techniques for its characterization: NMR and IR spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While precise values for the parent molecule are not always explicitly published, the data presented here are compiled from various sources, including data for closely related derivatives, and represent the expected chemical shifts and absorption frequencies.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-2, H-6 (ortho) | 7.90 - 8.00 | Multiplet | - |

| H-3, H-5 (meta) | 7.50 - 7.65 | Multiplet | - |

| H-4 (para) | 7.65 - 7.80 | Multiplet | - |

Note: The chemical shifts for the aromatic protons of this compound typically appear as complex multiplets due to second-order coupling effects. The assignments are based on the expected deshielding effect of the sulfonyl azide group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) [ppm] |

| C-1 (ipso) | ~139 |

| C-2, C-6 (ortho) | ~129 |

| C-3, C-5 (meta) | ~130 |

| C-4 (para) | ~135 |

Note: The chemical shifts are approximations based on data from substituted benzenesulfonyl azides and general substituent effects on benzene (B151609) rings.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic functional groups present in this compound, most notably the azide and sulfonyl groups.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric stretch | 2100 - 2150 | Strong |

| Sulfonyl (SO₂) | Asymmetric stretch | 1370 - 1390 | Strong |

| Sulfonyl (SO₂) | Symmetric stretch | 1170 - 1190 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This compound is typically synthesized by the reaction of benzenesulfonyl chloride with sodium azide.[1]

Materials:

-

Benzenesulfonyl chloride

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Magnetic stirrer

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve benzenesulfonyl chloride in acetone.

-

In a separate beaker, prepare a solution of sodium azide in water.

-

Slowly add the sodium azide solution to the stirred solution of benzenesulfonyl chloride at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

-

Once the reaction is complete, transfer the two-phase mixture to a separatory funnel.

-

Remove the aqueous layer.

-

Wash the organic layer with a 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The resulting solution in hexane contains this compound and can be used for subsequent reactions or carefully concentrated under reduced pressure. Caution: this compound can be explosive, especially in concentrated form. Handle with appropriate safety precautions.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.

-

The final solution should be clear and free of any solid particles.

¹H NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A standard range for proton NMR (e.g., -2 to 12 ppm).

-

Referencing: The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

¹³C NMR Spectroscopy:

-

Instrument: A standard NMR spectrometer with a carbon probe.

-

Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-